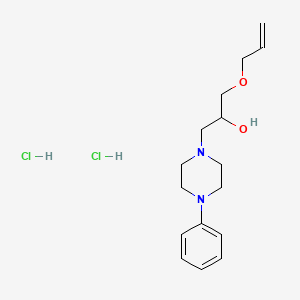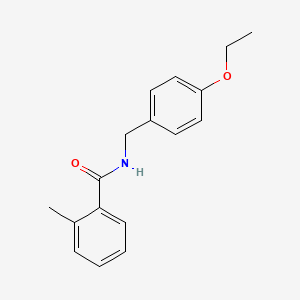
2-isobutyryl-N-isopropylhydrazinecarbothioamide
Vue d'ensemble
Description
2-isobutyryl-N-isopropylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique mechanism of action, which makes it a promising candidate for a wide range of biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 2-isobutyryl-N-isopropylhydrazinecarbothioamide involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can have a wide range of effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. Some of the effects of this compound include:
1. Increased Acetylcholine Levels: By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can have a wide range of effects on biochemical and physiological processes.
2. Anti-Cancer Properties: This compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
3. Neuroprotective Effects: this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-isobutyryl-N-isopropylhydrazinecarbothioamide in lab experiments include its unique mechanism of action, which makes it a promising candidate for a wide range of biochemical and physiological studies. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many future directions for research on 2-isobutyryl-N-isopropylhydrazinecarbothioamide. Some of the potential areas of research include:
1. Further Studies on Anti-Cancer Properties: More research is needed to fully understand the anti-cancer properties of this compound and its potential as a cancer treatment.
2. Neurological Disorders: Further research is needed to explore the potential of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardioprotective Effects: More research is needed to fully understand the cardioprotective effects of this compound and its potential as a treatment for cardiovascular diseases such as heart failure.
In conclusion, this compound is a promising compound for scientific research due to its unique mechanism of action and potential applications in a wide range of biochemical and physiological studies. Further research is needed to fully understand the potential of this compound and its future directions.
Applications De Recherche Scientifique
2-isobutyryl-N-isopropylhydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for a wide range of biochemical and physiological studies. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
2. Neurological Disorders: This compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: this compound has been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases such as heart failure.
Propriétés
IUPAC Name |
1-(2-methylpropanoylamino)-3-propan-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3OS/c1-5(2)7(12)10-11-8(13)9-6(3)4/h5-6H,1-4H3,(H,10,12)(H2,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOSJZJAUXLOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=S)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4711419.png)

![methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4711430.png)

![1-[3-(4-isopropylphenyl)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4711447.png)


![N-(4-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4711465.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B4711471.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4711495.png)
![2-{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4711506.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B4711513.png)
